
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound characterized by the presence of a chlorobenzyl group, a sulfonyl group, and a thiophene ring attached to a pyrrolidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the corresponding sulfonyl thiophene derivative. Finally, the pyrrolidine ring is introduced through a cyclization reaction using a suitable amine and a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with possible applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group, for example, could form hydrogen bonds or electrostatic interactions with target proteins, while the thiophene ring could participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((3-Chlorobenzyl)sulfonyl)-3-(phenyl)pyrrolidine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-((3-Chlorobenzyl)sulfonyl)-3-(furan-3-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan rings. This can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-thiophen-3-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-15-3-1-2-12(8-15)11-21(18,19)17-6-4-13(9-17)14-5-7-20-10-14/h1-3,5,7-8,10,13H,4,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMLVRXSFKMBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
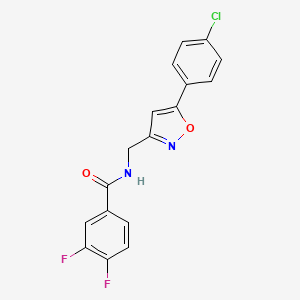
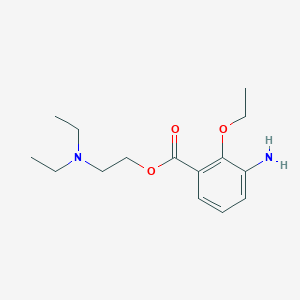
![4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2824656.png)
![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)
![3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B2824659.png)
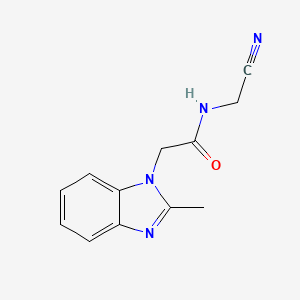
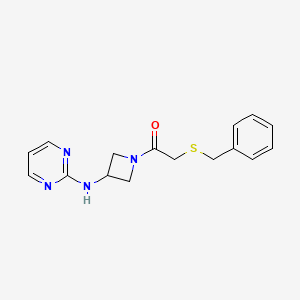
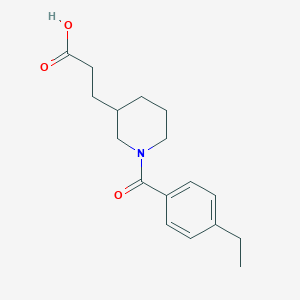
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
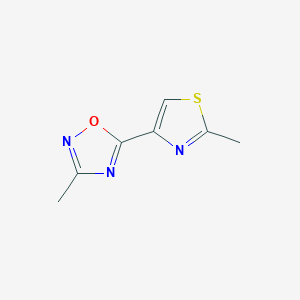
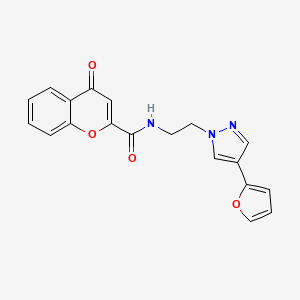
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)
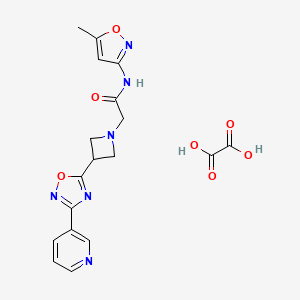
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide](/img/structure/B2824673.png)
